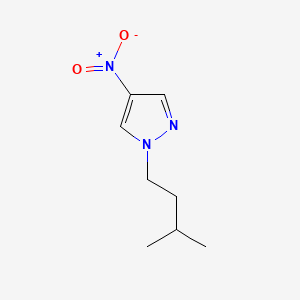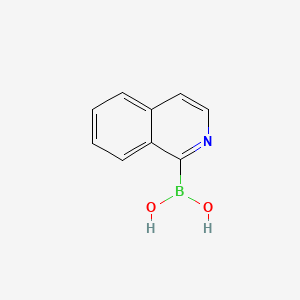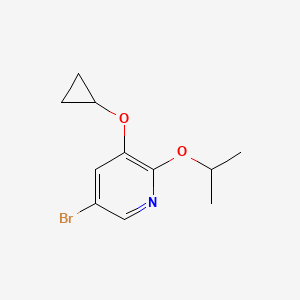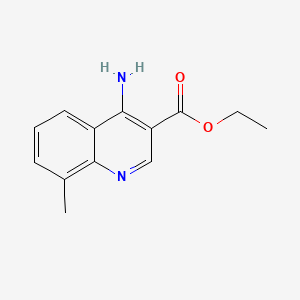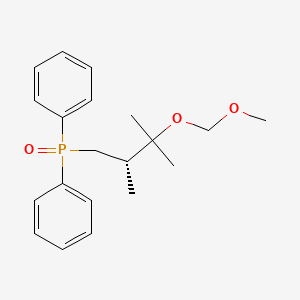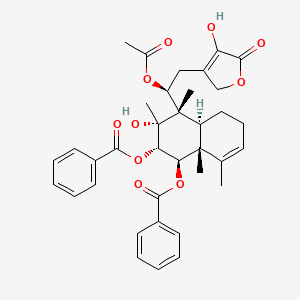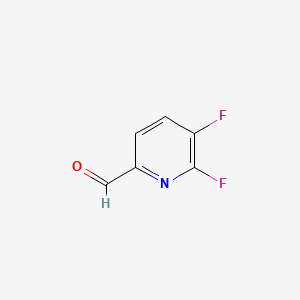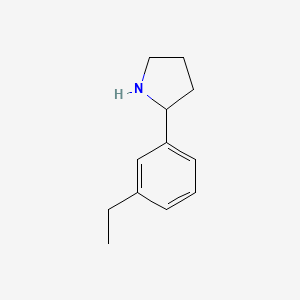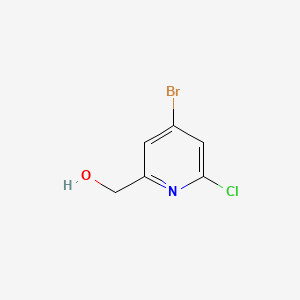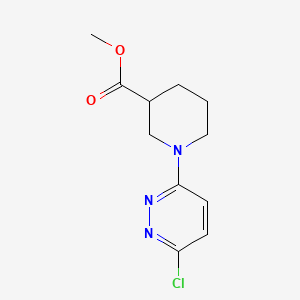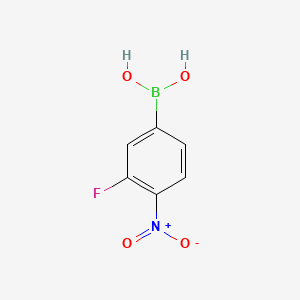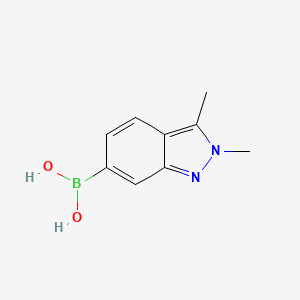
2,3-Dimethyl-2H-indazole-6-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2H-indazole-6-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 . It is a derivative of indazole, a heterocyclic compound that is an important building block in organic synthesis . This compound can be used as a reactant in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid and its derivatives often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is a valuable transformation in organic synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular weight of 2,3-Dimethyl-2H-indazole-6-boronic acid is 161.95 . The InChI string, which represents the structure of the molecule, is 1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H, (H,9,10) .Chemical Reactions Analysis
2,3-Dimethyl-2H-indazole-6-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives . It can also be used to synthesize indazole substituted purines and pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2,3-Dimethyl-2H-indazole-6-boronic acid derivatives have been extensively studied for their synthetic routes and structural properties. For instance, the synthesis of indazole substituted twistenediones from a 2-quinonyl boronic acid demonstrates the versatility of boronic acid derivatives in creating complex molecular structures with potential applications in materials science and organic synthesis (Rojas-Martín et al., 2013). Similarly, the study on Cu-catalyzed arylation of the amino group in the indazole ring highlights the importance of boronic acid derivatives in the regioselective synthesis of complex heterocycles, which could have implications in medicinal chemistry and drug design (Anil Kumar et al., 2015).
Materials Science and Catalysis
Boronic acids, including 2,3-Dimethyl-2H-indazole-6-boronic acid derivatives, are pivotal in the development of materials science and catalysis. The study on dimers of boroglycine and methylamine boronic acid offers insights into the relative importance of dative versus hydrogen bonding, which could have implications in the design of new materials and catalysts (Larkin et al., 2008). Moreover, the work on boronic acid-catalyzed, highly enantioselective Aza-Michael additions showcases the utility of boronic acids in organic synthesis, potentially leading to the creation of novel compounds with significant pharmacological activity (Hashimoto et al., 2015).
Organic Synthesis and Pharmaceutical Applications
The role of boronic acid derivatives in facilitating complex organic transformations is also highlighted in the synthesis of polyheterocycles and the exploration of their pharmaceutical applications. For example, the regiospecific synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers demonstrates the utility of boronic acid derivatives in creating bioactive molecules (Dandu et al., 2007). Additionally, boronic acid catalysis for mild and selective [3+2] dipolar cycloadditions to unsaturated carboxylic acids opens new avenues in the synthesis of small heterocyclic products, which are important in pharmaceutical research (Zheng et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
(2,3-dimethylindazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEURACXBMNIJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2H-indazole-6-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

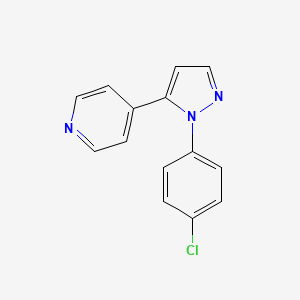
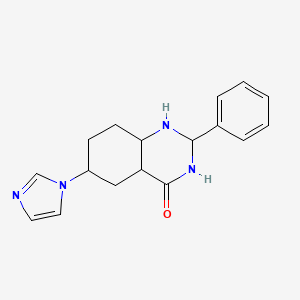
![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)
